molecular formula C19H19N5O2S B2384249 N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 883963-81-3

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No. B2384249
M. Wt: 381.45
InChI Key: XOLNTERWFCLNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” is a compound that falls under the class of triazoloquinoxaline derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives, including those with triazole moieties, have been extensively studied for their medicinal applications. They are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Quinoxalines serve as key scaffolds in drug design due to their ability to interact with various biological targets through different mechanisms of action. The structural diversity of these compounds, achieved through modifications at different positions of the quinoxaline nucleus, allows for the optimization of their pharmacological profiles (Pereira et al., 2015; Shang et al., 2018).

Triazole-Containing Hybrids as Antimicrobials

Compounds featuring the 1,2,4-triazole moiety have been highlighted for their potent antimicrobial activities. The incorporation of triazole rings into molecular frameworks enhances the ability to combat a range of microbial pathogens, including resistant strains. Recent reviews update the developments in 1,2,3-triazole- and 1,2,4-triazole-containing hybrids that exhibit significant activity against Staphylococcus aureus, showcasing the potential of these hybrids as novel antimicrobial agents (Li & Zhang, 2021).

Enzyme Inhibition for Drug Design

The role of triazole derivatives in enzyme inhibition is another area of significant interest. These compounds are explored for their ability to inhibit key enzymes involved in disease pathogenesis, making them valuable tools in the discovery and development of new therapeutic agents. Triazoles are particularly noteworthy for their applications in targeting enzymes related to cancer, infectious diseases, and neurodegenerative disorders, providing a versatile platform for the design of enzyme inhibitors (Geronikaki, 2021).

Applications in Material Science

Beyond their medicinal applications, quinoxaline and triazole derivatives are also explored in material science. Their structural properties are leveraged in the development of organic semiconductors, sensors, and corrosion inhibitors. The electron-rich nature of these compounds, combined with their ability to form stable complexes with metals, makes them suitable for applications in electronic devices and as protective agents against corrosion in industrial settings (Verma, Quraishi, & Ebenso, 2020).

Safety And Hazards

While the specific safety and hazards associated with “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” are not detailed in the available resources, it’s important to note that most of the tested triazoloquinoxaline compounds exhibited cytotoxicity at concentration 160 μg/ml .

Future Directions

Triazoloquinoxaline derivatives, including “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide”, hold promise for future research due to their versatile biological activities. They are potential candidates for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Further exploration and development of these compounds could lead to the discovery of new drugs with enhanced antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNTERWFCLNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

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